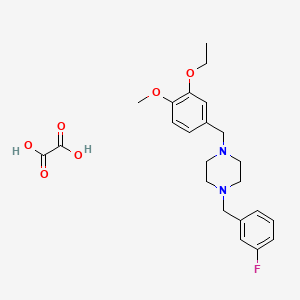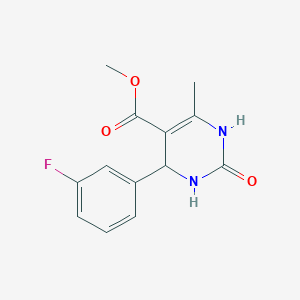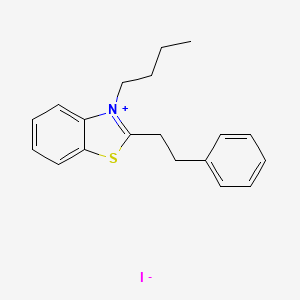
1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone, also known as TBPAQ, is a synthetic compound that has gained significant attention in the field of scientific research. It is a quinone-based compound that has been synthesized for its potential application in cancer treatment and other medical purposes.
作用机制
1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone exerts its cytotoxic effects on cancer cells through multiple mechanisms. It induces oxidative stress, leading to the production of reactive oxygen species (ROS) and the activation of the mitochondrial pathway of apoptosis. 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone also inhibits the activity of topoisomerase II, an enzyme required for DNA replication and transcription. This inhibition leads to DNA damage and cell death. Furthermore, 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone has been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Additionally, 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
实验室实验的优点和局限性
1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone has been extensively studied for its potential application in cancer treatment, making it a well-characterized compound. However, 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone also has some limitations for lab experiments. It is a cytotoxic compound, which can pose a risk to researchers handling it. Additionally, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone research. One area of interest is the development of 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone derivatives with improved efficacy and selectivity. Additionally, 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone could be studied in combination with other chemotherapy agents to enhance its cytotoxic effects. Furthermore, 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone could be studied for its potential application in other medical fields, such as neurodegenerative diseases and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone and its potential clinical applications.
合成方法
1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone is synthesized by the reaction of 4-tert-butylphenol and 1-piperidinylanthraquinone in the presence of a base catalyst. The reaction yields 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone as a red solid, which is then purified by column chromatography. The synthesis of 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone has been extensively studied for its potential application in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selective cytotoxicity makes 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone a promising candidate for cancer therapy. Additionally, 1-(4-tert-butylphenoxy)-3-(1-piperidinyl)anthra-9,10-quinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapy agent.
属性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3/c1-29(2,3)19-11-13-21(14-12-19)33-25-18-20(30-15-7-4-8-16-30)17-24-26(25)28(32)23-10-6-5-9-22(23)27(24)31/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOKOZRXYGYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=CC3=C2C(=O)C4=CC=CC=C4C3=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidino-1-(4-t-butylphenoxy)-9,10-anthraquinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)
![2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5187803.png)
![4-[2-(4-aminobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B5187814.png)
![2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5187821.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5187824.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B5187832.png)
![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5187837.png)
![2-(ethylthio)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187848.png)

![ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5187873.png)
![5-[4-(benzyloxy)benzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5187880.png)


![4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5187895.png)